BenchChemオンラインストアへようこそ!

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug Design ADME

This fluorinated pyrazole-5-carboxylic acid building block features a distinctive 1-cyclopropylmethyl substituent that increases computed LogP to 2.02 (vs. ~1.2 for 1-methyl analog) and doubles rotatable bonds from 2 to 4, offering a balanced flexibility-rigidity profile for structure-based design. The cyclopropylmethyl group impedes CYP450-mediated N-dealkylation, a design principle supported by 58% oral bioavailability in related pyrazole series. Ideal for CNS targets and lipophilic binding pockets. Available in ≥95% purity from multiple suppliers in research-scale quantities (100 mg–5 g).

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 2090584-46-4
Cat. No. B1435238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS2090584-46-4
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)14(13-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16)
InChIKeyTZFHRHBRLUBVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2090584-46-4) | Physicochemical Profile & Supplier Availability


1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2090584-46-4) is a fluorinated pyrazole-5-carboxylic acid building block with a molecular formula of C9H9F3N2O2 and a molecular weight of 234.18 Da [1]. It features a distinctive 1-cyclopropylmethyl substituent absent in common in-class analogs like the 1-methyl or 1-ethyl derivatives . Key computed properties include a LogP of 2.02, a topological polar surface area of 55 Ų, and 4 rotatable bonds, which distinguish its molecular complexity from simpler N-alkylated pyrazole-5-carboxylic acids [1]. The compound is commercially available from multiple suppliers in research-scale quantities (e.g., 100 mg to 5 g) at purities typically ≥95% [1].

Why a 1-Methyl Analog Cannot Replace 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in Molecular Design


Generic substitution of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with simpler in-class analogs like the 1-methyl or 1-ethyl derivative is not scientifically straightforward. While these compounds share the 3-trifluoromethyl-1H-pyrazole-5-carboxylic acid core, the 1-cyclopropylmethyl group introduces a fundamentally different spatial profile: it increases the molecular weight from ~194 Da (1-methyl) to 234 Da, raises the computed LogP from ~1.21 to 2.02, and doubles the number of rotatable bonds from 2 to 4 [1]. The cyclopropyl ring additionally imposes conformational constraint that is absent in fully flexible alkyl chains. In related N-cyclopropylmethyl pyrazole series, such as angiotensin II antagonists, this substitution was essential for achieving 58% oral bioavailability in rats [2]. These differences can critically alter target binding, ADME profile, and downstream SAR, making simple replacement without re-optimization a high-risk proposition.

Head-to-Head Property Comparison: 1-(Cyclopropylmethyl)- vs. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid


Lipophilicity Differentiation: Cyclopropylmethyl vs. Methyl at N1 Increases Computed LogP

The target compound demonstrates significantly higher predicted lipophilicity compared to its 1-methyl analog. This is relevant because increased LogP can influence membrane permeability and metabolic stability [1].

Lipophilicity Drug Design ADME

Molecular Complexity Differentiation: Cyclopropylmethyl Group Adds Rotatable Bonds and Conformational Constraint

The target compound has a higher number of rotatable bonds (4) compared to the 1-methyl analog (2). While this might suggest higher flexibility on paper, the cyclopropyl ring imposes a unique conformational constraint that is absent in the linear methyl group. This combination of flexibility and rigidity is a distinguishing feature for target engagement [1].

Molecular Complexity Rotatable Bonds Drug-likeness

Class-Level Pharmacokinetic Precedent: N-Cyclopropylmethyl Pyrazoles Demonstrate Oral Bioavailability

Although direct data for this compound are unavailable, structurally related N-cyclopropylmethyl pyrazoles have demonstrated promising pharmacokinetic profiles. In a series of angiotensin II antagonist pyrazole biaryl tetrazoles, the N-cyclopropylmethyl analog (1a) achieved 58% oral bioavailability in rats [1]. This class-level evidence suggests that the 1-cyclopropylmethyl group can confer favorable ADME properties.

Oral Bioavailability Cyclopropylmethyl Pharmacokinetics

Application Scenarios for 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Based on Available Evidence


Medicinal Chemistry Scaffold with Distinct LogP for CNS or Lipophilic Binding Pockets

The compound's elevated computed LogP of 2.02, compared to ~1.2 for the 1-methyl congener, makes it a more attractive starting point for targets with lipophilic binding pockets or central nervous system (CNS) drug discovery programs where higher LogP facilitates blood-brain barrier penetration. The cyclopropylmethyl group offers a distinct three-dimensional topology not achievable with simple alkyl chains, potentially enabling unique interactions in hydrophobic sub-pockets, as suggested by LogP data from ChemSpace [1] and comparator data from Hit2Lead .

Pharmacokinetic Probe Leveraging Cyclopropylmethyl Metabolism Block

Based on class-level pharmacokinetic data showing that N-cyclopropylmethyl pyrazoles can achieve 58% oral bioavailability in rats [2], this compound may be prioritized in lead optimization campaigns where blocking N-dealkylation metabolism is critical. The cyclopropylmethyl group is known to impede CYP450-mediated N-dealkylation compared to simple N-methyl groups, a design principle applicable to this specific carboxylic acid building block.

Fragment-Based or Structure-Based Drug Design Requiring Unique N1 Vector

The 1-cyclopropylmethyl substituent provides a unique vector for fragment growth that is not available with 1-methyl or 1-ethyl analogs. With 4 rotatable bonds compared to 2 for the 1-methyl comparator [1], this compound allows exploration of conformational space that can be sampled in structure-based design campaigns without sacrificing the rigidity of the cyclopropyl ring, offering a balanced flexibility-rigidity profile for hit evolution.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.